molecular formula C5H2BrClN2O2 B1281852 2-Bromo-6-chloro-3-nitropyridine CAS No. 91678-23-8

2-Bromo-6-chloro-3-nitropyridine

Cat. No.: B1281852
CAS No.: 91678-23-8
M. Wt: 237.44 g/mol
InChI Key: WISCKHBEOBONJA-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-nitropyridine typically involves the nitration of 2-bromo-6-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-chloro-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials

Comparison with Similar Compounds

  • 2-Bromo-3-nitropyridine
  • 2-Chloro-3-nitropyridine
  • 2-Bromo-6-chloropyridine

Comparison: 2-Bromo-6-chloro-3-nitropyridine is unique due to the simultaneous presence of bromine, chlorine, and nitro groups on the pyridine ring. This combination of substituents imparts distinct reactivity and chemical properties compared to similar compounds. For instance, the presence of both bromine and chlorine allows for selective substitution reactions, while the nitro group enhances the compound’s electrophilicity .

Properties

IUPAC Name

2-bromo-6-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCKHBEOBONJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531639
Record name 2-Bromo-6-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91678-23-8
Record name 2-Bromo-6-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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